
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
Description
N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a structurally complex organic compound featuring a pyridine core substituted at position 6 with a furan-3-yl group and at position 3 with a methyl-linked amide moiety. Key features include:
- Amide linkage: Improves solubility and hydrogen-bonding capacity.
- Phenylbutanamide chain: May influence lipophilicity and binding affinity in biological systems.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-18(16-6-4-3-5-7-16)20(23)22-13-15-8-9-19(21-12-15)17-10-11-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZQYGDRFSLTOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-3-yl-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid and a 6-bromo-3-pyridinecarboxaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with 2-phenylbutanal in the presence of a reducing agent such as sodium triacetoxyborohydride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The phenylbutanamide moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Brominated or nitrated phenylbutanamide derivatives.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
The structural and functional attributes of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can be contextualized by comparing it with analogous compounds, including those referenced in the provided evidence. Below is a detailed analysis:
Structural Analogues
3-Chloro-N-phenyl-phthalimide ()
- Structure : Contains a phthalimide core with chloro and phenyl substituents (Fig. 1, ).
- Key Differences :
- The phthalimide scaffold (two fused carbonyl groups) contrasts with the pyridine-furan system in the target compound.
- Chlorine substituent in 3-chloro-N-phenyl-phthalimide may enhance electrophilicity, whereas the furan in the target compound contributes to electron-rich aromaticity.
- Applications : Primarily used in polymer synthesis (e.g., polyimides) due to its thermal stability .
6-Chloro-2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide ()
- Structure : Features a fused furo[2,3-b]pyridine core with chloro, fluorophenyl, and carboxamide groups.
- Key Similarities :
- Fluorine in the fluorophenyl group may improve metabolic stability compared to the target’s unsubstituted phenyl group.
Physicochemical and Functional Properties
The table below summarizes critical parameters for comparison:
Functional Implications
- Solubility : The amide group in the target compound may improve aqueous solubility relative to ’s hydrophobic phthalimide.
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antitumor and antimicrobial effects, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
Antitumor Activity
Recent studies have demonstrated the antitumor potential of this compound through various in vitro assays. The compound was tested against multiple cancer cell lines, including:
- A549 (human lung carcinoma)
- HCC827 (EGFR mutant lung cancer)
- NCI-H358 (non-small cell lung cancer)
Table 1: Antitumor Activity Results
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 7.24 ± 0.45 | 2D Cell Culture |
HCC827 | 6.26 ± 0.33 | 2D Cell Culture |
NCI-H358 | 6.48 ± 0.11 | 2D Cell Culture |
MRC-5 (normal) | 20.46 ± 8.63 | 3D Cell Culture |
The compound exhibited a significant reduction in cell viability, particularly in two-dimensional assays, indicating its potential as an effective antitumor agent. Notably, the IC50 values suggest that while this compound is effective against cancer cells, it also shows moderate cytotoxicity toward normal lung fibroblasts (MRC-5), which raises concerns regarding selectivity and potential side effects .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains using broth microdilution methods. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 12 μg/mL |
Escherichia coli | 15 μg/mL |
Saccharomyces cerevisiae | 20 μg/mL |
These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacterial strains .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that the compound may interact with DNA and inhibit key cellular pathways involved in tumor growth and microbial survival.
- DNA Binding : The compound appears to bind within the minor groove of AT-DNA, potentially disrupting normal DNA function.
- Cell Cycle Arrest : Evidence suggests that treatment with this compound may lead to cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
A recent case study highlighted the efficacy of this compound in a xenograft model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.